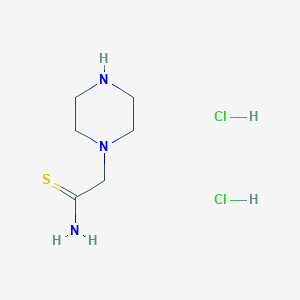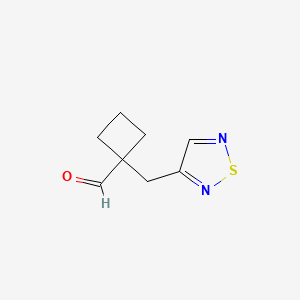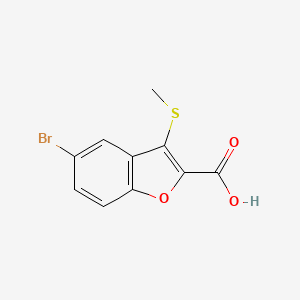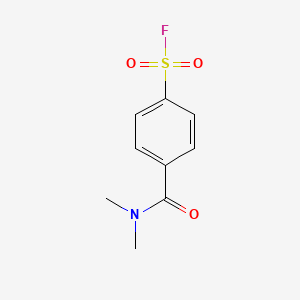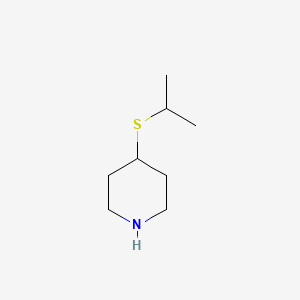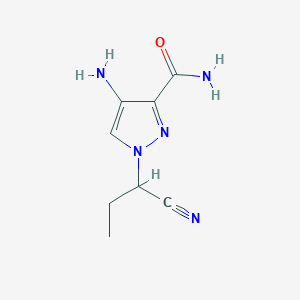![molecular formula C13H23N3 B13257447 N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine](/img/structure/B13257447.png)
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a chemical compound that features an imidazole ring, a cyclohexane ring, and a propyl chain. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and agricultural chemistry. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine typically involves the reaction of 3-(1H-imidazol-1-yl)-2-methylpropylamine with cyclohexanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the cyclohexane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted imidazole or cyclohexane derivatives
Scientific Research Applications
Chemistry
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool in enzymology studies.
Medicine
The compound has shown promise in medicinal chemistry as a potential antifungal and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
In the agricultural industry, this compound is used as a coating agent for seeds to enhance growth and protect against fungal infections.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)propan-1-amine
- 4-(1H-Imidazol-1-yl)phenol
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Uniqueness
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine stands out due to its unique combination of an imidazole ring and a cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its uniqueness.
Properties
Molecular Formula |
C13H23N3 |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-(3-imidazol-1-yl-2-methylpropyl)cyclohexanamine |
InChI |
InChI=1S/C13H23N3/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13/h7-8,11-13,15H,2-6,9-10H2,1H3 |
InChI Key |
RNZXPPDKYHFXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCCC1)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13257371.png)
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13257373.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine](/img/structure/B13257379.png)
![N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B13257384.png)
![8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13257393.png)
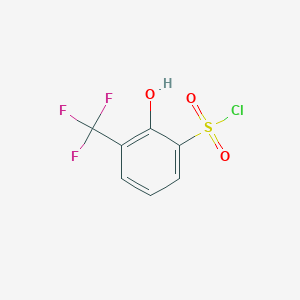
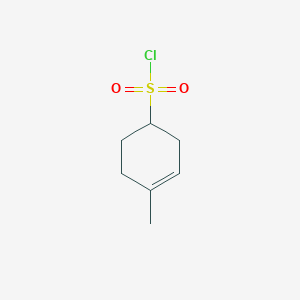
![4-[(2-Methylpentan-3-yl)amino]benzonitrile](/img/structure/B13257404.png)
